molecular formula C14H12BrClN4 B13871363 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

Cat. No.: B13871363
M. Wt: 351.63 g/mol
InChI Key: VIVDMAQQFWTQGB-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a heterocyclic compound that features a unique combination of bromine, chlorine, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and biological activities.

    Coupling Reactions: The pyridine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its specific combination of bromine, chlorine, and indazole moieties, which confer distinct electronic and steric properties. These properties contribute to its potential as a versatile compound in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C14H12BrClN4

Molecular Weight

351.63 g/mol

IUPAC Name

3-bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C14H12BrClN4/c1-8-3-2-4-9(18-8)7-20-11-6-5-10(16)13(17)12(11)14(15)19-20/h2-6H,7,17H2,1H3

InChI Key

VIVDMAQQFWTQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=C(C(=C(C=C3)Cl)N)C(=N2)Br

Origin of Product

United States

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